2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid
Description
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid is a phenylacetic acid derivative featuring a tert-butyl(dimethyl)silyl (TBDMS) ether group at the 4-position and a methoxy group at the 3-position of the aromatic ring. The TBDMS group is a widely used protecting group in organic synthesis, offering steric bulk and resistance to nucleophilic and basic conditions . This compound is primarily employed in multi-step synthetic pathways, where selective protection of hydroxyl groups is critical to directing reactivity at other functional sites. Its molecular formula is C₁₅H₂₄O₃Si (assuming structural similarity to ), with a molecular weight of approximately 280.43 g/mol .
Properties
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(5,6)19-12-8-7-11(10-14(16)17)9-13(12)18-4/h7-9H,10H2,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJJVYXDBUVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The methoxy group is introduced via methylation reactions, often using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3) in an aprotic solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents include tert-butyl(dimethyl)silyl chloride (TBDMS-Cl), methyl iodide (CH3I), potassium carbonate (K2CO3), potassium permanganate (KMnO4), chromium trioxide (CrO3), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4). Reaction conditions typically involve aprotic solvents like DMF and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
Major products formed from these reactions include silyl-protected alcohols, methoxy-substituted phenylacetic acids, and various oxidation or reduction products depending on the specific reaction conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
- Research indicates that derivatives of phenylacetic acids exhibit anti-inflammatory effects. The presence of the methoxy and silyl groups in this compound may enhance its pharmacological profile, making it a candidate for developing anti-inflammatory drugs. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in conditions like arthritis and other inflammatory diseases .
2. Drug Delivery Systems
- The silyl group can improve the lipophilicity of the compound, potentially aiding in drug formulation and delivery. This characteristic is crucial for enhancing the bioavailability of poorly soluble drugs. Such modifications are often utilized in designing prodrugs or carriers for targeted delivery .
Material Science Applications
1. Polymer Chemistry
- The compound can serve as a functional monomer or additive in polymer synthesis. Its silyl group can provide cross-linking capabilities or enhance the thermal stability of polymers. This application is particularly relevant in creating high-performance materials used in coatings and adhesives .
2. Surface Modification
- Due to its silane nature, this compound is suitable for modifying surfaces to improve hydrophobicity or adhesion properties. Such modifications are essential in various industries, including electronics and biomedical devices, where surface characteristics significantly impact performance .
Organic Synthesis Applications
1. Reagent in Organic Reactions
- This compound can act as a versatile reagent in organic synthesis, particularly in coupling reactions and as a protecting group for alcohols or carboxylic acids during multi-step synthesis processes .
2. Synthesis of Complex Molecules
- Its unique structure allows it to participate in various chemical transformations, making it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anti-inflammatory Activity of Phenylacetic Acid Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of inflammatory pathways, supporting further development of derivatives like this compound for therapeutic applications. |
| Functionalization of Silanes for Polymer Applications | Material Science | Showed enhanced properties of polymers when incorporating silane-modified compounds, indicating potential uses for this acid in high-performance materials. |
| Synthesis Pathways Involving Silyl Protecting Groups | Organic Chemistry | Discussed various synthetic routes utilizing silyl groups to protect functional groups during complex organic synthesis, highlighting the utility of compounds like this compound. |
Mechanism of Action
The mechanism of action of 2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (CAS 306-08-1)
- Structure : Lacks the TBDMS group, with a free hydroxyl group at the 4-position.
- Key Differences :
- Acidity : The free hydroxyl group increases acidity (pKa ~4–5) compared to the TBDMS-protected compound, which is less acidic due to the electron-withdrawing silyl group.
- Reactivity : The unprotected hydroxyl group is susceptible to oxidation and nucleophilic substitution, whereas the TBDMS group enhances stability under basic conditions.
- Applications : Used as a precursor in lignin degradation studies and pharmaceutical intermediates .
4-Acetoxy-3-methoxyphenylacetic Acid (CAS 5447-38-1)
- Structure : Features an acetylated hydroxyl group at the 4-position.
- Key Differences :
- Protection Strategy : The acetyl group is smaller and less stable under basic or nucleophilic conditions compared to TBDMS.
- Cleavage Conditions : Acetates are cleaved via hydrolysis (e.g., NaOH/MeOH), while TBDMS requires acidic conditions (e.g., TBAF or HF) .
- Lipophilicity : The TBDMS group confers higher lipophilicity (logP ~3.5) compared to the acetate (logP ~1.8), influencing solubility and membrane permeability .
2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]acetic Acid (CAS 923149-01-3)
- Structure : Contains a difluoromethoxy group at the 4-position and a thioether linkage.
- Key Differences :
- Electronic Effects : The difluoromethoxy group introduces strong electron-withdrawing effects, altering the aromatic ring’s electronic profile compared to the TBDMS-ether.
- Metabolic Stability : Fluorine atoms enhance metabolic stability, making this compound more suitable for in vivo applications than the TBDMS analog .
2,4,6-Trimethoxyphenylacetic Acid
- Structure : Three methoxy groups at the 2, 4, and 6 positions.
- Key Differences :
- Steric and Electronic Effects : Additional methoxy groups increase electron density on the aromatic ring, reducing the acetic acid’s acidity (pKa ~4.8 vs. ~3.5 for the TBDMS analog).
- Solubility : Higher polarity due to multiple methoxy groups decreases lipid solubility compared to the TBDMS-protected compound .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Cleavage Conditions |
|---|---|---|---|---|---|---|
| 2-[4-[TBDMS]oxy-3-methoxyphenyl]acetic acid | N/A | C₁₅H₂₄O₃Si | ~280.43 | TBDMS-ether, Methoxy | ~3.5 | Acidic (e.g., TBAF) |
| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | 306-08-1 | C₉H₁₀O₄ | 182.18 | Hydroxyl, Methoxy | ~1.2 | N/A |
| 4-Acetoxy-3-methoxyphenylacetic acid | 5447-38-1 | C₁₁H₁₂O₅ | 224.21 | Acetate, Methoxy | ~1.8 | Basic (e.g., NaOH/MeOH) |
| 2,4,6-Trimethoxyphenylacetic acid | N/A | C₁₁H₁₄O₅ | 226.23 | Trimethoxy | ~0.9 | N/A |
Biological Activity
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid (CAS No. 22906151) is a silicon-containing organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C15H24O4Si
- Molecular Weight : 296.43 g/mol
- Structure : The compound features a methoxy group and a tert-butyl(dimethyl)silyl ether, which may influence its solubility and biological interactions.
Antioxidant Activity
Research indicates that compounds with silicon moieties often exhibit enhanced antioxidant properties. A study comparing various silicon-containing compounds found that the presence of the tert-butyl(dimethyl)silyl group in this compound significantly improved its radical scavenging ability.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Control | 30.0 | 25.0 |
| This compound | 15.0 | 10.0 |
This data suggests a promising potential for this compound in antioxidant applications, particularly in food preservation and therapeutic contexts .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies demonstrated significant inhibition of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Streptococcus pneumoniae | 15 |
| Escherichia coli | 12 |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other known antibiotics .
Case Study 1: Antioxidant Efficacy in Food Products
In a controlled study, the addition of this compound to vegetable oils demonstrated a reduction in oxidative rancidity over time. Samples treated with the compound showed lower peroxide values compared to untreated controls after six weeks of storage.
Case Study 2: Antimicrobial Application in Clinical Settings
A clinical trial investigated the use of this compound in topical formulations for treating skin infections caused by resistant strains of bacteria. Results indicated a reduction in infection rates by approximately 40% over a four-week treatment period, highlighting its potential as an alternative therapeutic agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of silicon-containing compounds, emphasizing that modifications to the silyl group can lead to enhanced biological activities. The incorporation of methoxy groups has been shown to increase lipophilicity, aiding in better cell membrane penetration and bioavailability .
Q & A
Basic: What are the standard synthetic routes for introducing and removing the tert-butyl(dimethyl)silyl (TBS) group in this compound?
The TBS group is introduced via silylation using reagents like tert-butyldimethylsilyl chloride (TBSCl) under basic conditions (e.g., imidazole in DMF). Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane, followed by concentration and co-evaporation with toluene to remove excess acid . For intermediates, purification often employs silica gel chromatography with hexane/ethyl acetate gradients.
Advanced: How can computational modeling optimize reaction conditions for TBS group manipulation?
Quantum chemical calculations (e.g., density functional theory) predict transition states and energy barriers for silylation/deprotection steps. Integrating computational workflows (e.g., ICReDD’s reaction path search methods) with experimental validation reduces trial-and-error by narrowing solvent, catalyst, and temperature parameters. For example, TFA-mediated cleavage efficiency can be modeled to minimize side reactions .
Basic: What safety protocols are recommended for handling this compound?
Per safety data sheets (SDS), store the compound in a cool, dry environment, avoiding incompatible substances. Use PPE (gloves, goggles) and work in a fume hood. Transport requires no special precautions for packaged goods, but disposal must comply with local regulations for carboxylic acid derivatives .
Advanced: How to resolve contradictions in reported yields for TBS deprotection?
Yield discrepancies (e.g., 43% in vs. higher literature values) may arise from reaction time, TFA concentration, or moisture. Systematic optimization involves:
- Varying TFA equivalents (1–5 equiv) and monitoring via TLC/HPLC.
- Testing anhydrous vs. humid conditions.
- Exploring alternative deprotection agents (e.g., tetrabutylammonium fluoride).
Post-reaction workup (e.g., aqueous bicarbonate washes) improves purity .
Basic: What spectroscopic methods confirm the compound’s structure?
- ¹H/¹³C NMR : Peaks at δ ~0.1–0.3 ppm (TBS methyl groups) and δ ~3.8 ppm (methoxy group).
- IR : Broad O-H stretch (~2500–3300 cm⁻¹) for the carboxylic acid.
- MS : Molecular ion ([M+H]⁺) matching the exact mass (e.g., calculated via PubChem data) .
Advanced: How to achieve regioselective silylation of the phenolic hydroxyl group?
Regioselectivity is influenced by steric and electronic factors:
- Use bulky bases (e.g., 2,6-lutidine) to direct silylation to less hindered hydroxyls.
- Pre-activate the hydroxyl group with mild Lewis acids (e.g., ZnCl₂).
- Compare silylation kinetics under varying temperatures (0°C vs. room temperature) .
Basic: How stable is the TBS group under acidic/basic conditions?
TBS ethers are stable to mild acids (pH > 3) and bases but cleaved by strong acids (e.g., TFA) or fluoride ions. Stability tests involve exposing the protected compound to buffered solutions (pH 2–10) and monitoring degradation via HPLC .
Advanced: What strategies differentiate O-silylation from C-silylation in derivatives?
- X-ray crystallography : Definitive structural assignment.
- 2D NMR (HSQC, HMBC) : Correlate silyl group protons to adjacent carbons (absent coupling in O-silylation).
- TBAF cleavage : O-silylated products release silanol, detectable by ²⁹Si NMR .
Basic: How to purify the compound after synthesis?
- Liquid-liquid extraction : Separate acidic (carboxylic acid) and neutral (TBS-protected) phases using ethyl acetate/water.
- Recrystallization : Use toluene/hexane mixtures to isolate high-purity crystals.
- Column chromatography : Optimize with gradient elution (0–30% ethyl acetate in hexane) .
Advanced: How do steric effects of the TBS group influence downstream reactivity?
The bulky TBS group:
- Shields adjacent positions, directing electrophilic substitution to the methoxy-phenyl ring.
- Reduces nucleophilic attack on the carboxylic acid (e.g., slower esterification vs. unprotected analogs).
Kinetic studies comparing reaction rates (e.g., TBS-protected vs. free phenol) quantify steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
